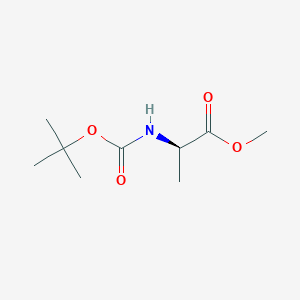

Boc-D-Ala-OMe

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDICGOCZGRDFM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348471 | |

| Record name | Boc-D-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91103-47-8 | |

| Record name | Boc-D-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Boc-D-Ala-OMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-alanine methyl ester (Boc-D-Ala-OMe) is a crucial chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. As a protected amino acid derivative, its physical properties are fundamental to its application in the synthesis of complex peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, complete with detailed experimental protocols for their determination and illustrative workflows for its synthesis and application.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values represent a consensus from various chemical suppliers and databases, providing a reliable reference for researchers.

| Property | Value | References |

| Molecular Formula | C₉H₁₇NO₄ | |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | White powder or solid | [1][2][3] |

| Melting Point | 34-37 °C (lit.) | [1][2] |

| Optical Rotation | [α]²⁰/D +45° (c = 1 in methanol) | [1][3] |

| Density | 1.03 g/mL at 25 °C (lit.) | [1][2] |

| CAS Number | 91103-47-8 | [1][2] |

| Solubility | Soluble in methanol. | [1] |

| Flash Point | 113 °C (closed cup) | [1] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube.[2]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Thermometer (calibrated)

-

Heating medium (silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and submerged in the oil of a Thiele tube.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range should be narrow.

Optical Rotation Measurement

The specific rotation of this compound is a measure of its chirality and is determined using a polarimeter.[4][5]

Apparatus and Materials:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

This compound sample

-

Methanol (spectroscopic grade)

Procedure:

-

Solution Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask. Ensure the final concentration is precisely 1 g/100 mL (c=1).

-

Instrument Calibration: The polarimeter is calibrated to zero using a blank solution (methanol).

-

Measurement: The polarimeter cell is rinsed and filled with the prepared solution of this compound. The observed rotation (α) is measured at a constant temperature, typically 20 °C.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of this compound.[6]

Apparatus and Materials:

-

NMR spectrometer

-

NMR tubes

-

This compound sample (5-25 mg)

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Pipette

Procedure:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube.[6]

-

Instrument Setup: The NMR spectrometer is prepared by inserting the sample, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal resolution.

-

Data Acquisition: The ¹H NMR spectrum is acquired according to the instrument's standard operating procedures.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0 ppm. The expected ¹H NMR spectrum for this compound in CDCl₃ would show signals corresponding to the methyl protons of the alanine and ester groups, the methine proton of the alanine backbone, and the tert-butyl protons of the Boc protecting group.[1]

Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows involving this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 91103-47-8 [chemicalbook.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. digicollections.net [digicollections.net]

- 5. promptpraxislabs.com [promptpraxislabs.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to Boc-D-Ala-OMe

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-D-alanine methyl ester (Boc-D-Ala-OMe), a crucial building block in peptide synthesis and other areas of organic chemistry. It details its chemical structure, physical and chemical properties, and a standard experimental protocol for its synthesis.

Chemical Structure and Formula

This compound is a derivative of the amino acid D-alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with a methyl group. This dual protection strategy is fundamental in peptide chemistry, allowing for controlled, stepwise elongation of peptide chains.

-

IUPAC Name: methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[1]

-

Synonyms: N-(tert-Butoxycarbonyl)-D-alanine methyl ester, Boc-D-alanine methyl ester[3]

-

SMILES: C--INVALID-LINK--NC(=O)OC(C)(C)C[1]

-

InChI: 1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1[3]

-

InChI Key: GJDICGOCZGRDFM-ZCFIWIBFSA-N[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental planning.

| Property | Value | Reference |

| Molecular Weight | 203.24 g/mol | [1][3] |

| Appearance | White powder or solid | [3][4] |

| Melting Point | 34-37 °C (lit.) | [3][4] |

| Density | 1.03 g/mL at 25 °C (lit.) | [3][4] |

| Optical Activity | [α]20/D +45°, c = 1 in methanol | [3] |

| Flash Point | 113 °C (closed cup) | [3] |

| CAS Number | 91103-47-8 | [1][3] |

Experimental Protocols

A. Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of D-alanine methyl ester hydrochloride with di-tert-butyl dicarbonate in the presence of a base.[4]

Materials:

-

D-alanine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium hydrogen carbonate (NaHCO3)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO4)

-

1 M Hydrochloric acid (HCl)

-

N,N-dimethylethylenediamine (for purification of unreacted Boc anhydride)

-

Deionized water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, D-alanine methyl ester hydrochloride (e.g., 5 g, 35.8 mmol) and sodium hydrogen carbonate (e.g., 9.0 g, 107 mmol) are dissolved in water (e.g., 100 mL).[4]

-

Addition of Boc Anhydride: To this aqueous solution, di-tert-butyl dicarbonate (e.g., 11.7 g, 53.7 mmol) is added.[4]

-

Reaction: The mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Extraction: Upon completion, the reaction mixture is extracted multiple times with dichloromethane (e.g., 3 x 100 mL).[4]

-

Washing and Drying: The combined organic phases are dried over anhydrous magnesium sulfate.[4]

-

Purification (Optional but Recommended): Nuclear magnetic resonance (NMR) analysis of the crude product may show unreacted di-tert-butyl dicarbonate.[4] To remove this, the crude product is dissolved in dichloromethane (e.g., 50 mL) and treated with N,N-dimethylethylenediamine (e.g., 5 mL) for 30 minutes. The solution is then washed with 1 M HCl (e.g., 50 mL).[4]

-

Final Steps: The organic phase is dried again with anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a colorless liquid or white solid.[4]

B. Application in Peptide Synthesis

This compound is primarily used in peptide synthesis, particularly in Boc solid-phase peptide synthesis (SPPS).[3][4] In this methodology, the Boc group serves as a temporary protecting group for the N-terminus. It is stable under coupling conditions but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence.[5]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. Boc-D-alanine methyl ester | C9H17NO4 | CID 637612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc- D -Ala-OMe 99 91103-47-8 [sigmaaldrich.com]

- 4. This compound | 91103-47-8 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of Boc-D-Ala-OMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-D-alanine methyl ester (Boc-D-Ala-OMe) is a critical building block in peptide synthesis and drug development. Its solubility in various organic solvents is a fundamental parameter that dictates its handling, reaction conditions, and purification strategies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively available in public literature, this document outlines the expected solubility trends and provides a detailed experimental protocol for its precise determination. This guide is intended to equip researchers with the necessary knowledge and tools to effectively utilize this compound in their synthetic endeavors.

Introduction to this compound and its Solubility

This compound is a protected amino acid derivative widely employed in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid render the molecule suitable for controlled peptide bond formation. The overall polarity of the molecule suggests good solubility in a range of common organic solvents. Generally, Boc-protected amino acid esters exhibit solubility in polar aprotic solvents, chlorinated solvents, and some polar protic solvents, while showing limited solubility in nonpolar hydrocarbon solvents.

Qualitative Solubility Profile

Based on the structure of this compound and the general solubility trends of similar N-Boc protected amino acid esters, a qualitative assessment of its solubility in common organic solvents can be inferred.

Expected High Solubility:

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

-

Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)

-

Esters: Ethyl acetate

Expected Moderate to Good Solubility:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ethers: Tetrahydrofuran (THF), Diethyl ether

Expected Low to Negligible Solubility:

-

Hydrocarbons: Hexane, Heptane, Toluene

It is crucial to note that these are general expectations. Actual solubility can be influenced by factors such as temperature, purity of both the solute and the solvent, and the presence of any additives. For precise quantitative applications, experimental determination of solubility is strongly recommended.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a consolidated table of quantitative solubility data for this compound in a wide array of organic solvents. This highlights a gap in the readily available physicochemical data for this compound. The absence of such data necessitates that researchers determine solubility experimentally for their specific applications and conditions. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Screw-capped vials

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Conclusion

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmadekho.com [pharmadekho.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. fda.gov [fda.gov]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. who.int [who.int]

- 7. columbia.edu [columbia.edu]

- 8. nanopartikel.info [nanopartikel.info]

- 9. Capsule: SOP for Conducting Solubility Studies for Soft Gelatin Capsules – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. scribd.com [scribd.com]

- 13. jpt.com [jpt.com]

- 14. pharmajournal.net [pharmajournal.net]

- 15. academic.oup.com [academic.oup.com]

- 16. youtube.com [youtube.com]

- 17. pharmacyjournal.info [pharmacyjournal.info]

- 18. www1.udel.edu [www1.udel.edu]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. researchgate.net [researchgate.net]

- 21. Calculation of Aqueous Solubility of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bachem.com [bachem.com]

An In-depth Technical Guide to Boc-D-Ala-OMe: Physicochemical Properties and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and stability of N-(tert-Butoxycarbonyl)-D-alanine methyl ester (Boc-D-Ala-OMe), a key building block in peptide synthesis and pharmaceutical development. This document details its melting point, stability under various conditions, and outlines relevant experimental protocols.

Physicochemical Properties

This compound is a white solid at room temperature. Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₇NO₄ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | White solid/powder | |

| Melting Point | 34-37 °C | [2] |

| Optical Rotation | [α]²⁰/D +45° (c=1 in methanol) | |

| CAS Number | 91103-47-8 | [1][2] |

Stability and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and purity.

Table 2: Recommended Storage and Stability Information

| Parameter | Recommendation | Notes |

| Storage Temperature | 0-8 °C | To minimize degradation. |

| Storage Conditions | Store in a dry and well-ventilated place. | Protect from moisture. |

| Keep container tightly closed. | Prevents contamination and hydrolysis. | |

| Protect from light. | To prevent photolytic degradation. | |

| Incompatibility | Strong oxidizing agents, strong acids, strong bases. | Contact with these can lead to degradation. |

Chemical Stability:

The stability of this compound is primarily dictated by its two protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and the methyl ester on the carboxylic acid.

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, yielding the free amine, tert-butanol, and carbon dioxide.[3][4]

-

Basic Conditions: The methyl ester is prone to hydrolysis under basic conditions, which would result in the formation of Boc-D-alanine.[5]

-

Thermal Stress: High temperatures can lead to the thermolytic cleavage of the Boc group.[6][7]

-

Oxidative Stress: While the core alanine structure is relatively stable to oxidation, the molecule could be susceptible to degradation by strong oxidizing agents.

The potential degradation pathways are illustrated in the diagram below.

References

- 1. Boc-D-alanine methyl ester | C9H17NO4 | CID 637612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 91103-47-8 [chemicalbook.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. reddit.com [reddit.com]

- 5. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Unseen Architect: A Technical Guide to the Biological Significance of D-Alanine in Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptides represents a paradigm shift in drug discovery and development, offering a powerful tool to modulate biological activity and enhance therapeutic potential. Among these, the D-enantiomer of alanine (D-alanine) holds a place of particular significance. This technical guide provides an in-depth exploration of the multifaceted roles of D-alanine when incorporated into peptide sequences. We delve into its profound impact on peptide stability, receptor binding affinity, and overall biological function, with a special focus on its critical role in bacterial cell wall biosynthesis and as a modulator in the mammalian nervous system. This document serves as a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows, to empower researchers in the strategic application of D-alanine for the design of next-generation peptide therapeutics.

Introduction: The Stereochemical Advantage of D-Alanine

In the central dogma of molecular biology, L-amino acids are the exclusive building blocks of ribosomally synthesized proteins. However, the "other side" of the stereochemical coin, D-amino acids, are not merely biological curiosities. Nature has strategically employed D-amino acids in various biological contexts, and their synthetic incorporation into peptides has emerged as a cornerstone of modern medicinal chemistry. D-alanine, in particular, offers a unique combination of a small, non-disruptive side chain and a chiral configuration that imparts significant advantages.

The primary rationale for incorporating D-alanine into therapeutic peptides is to enhance their metabolic stability.[1][2] Endogenous proteases, the enzymatic gatekeepers that regulate the lifespan of peptides in the body, exhibit a high degree of stereospecificity for L-amino acids. By strategically substituting an L-amino acid with D-alanine, the peptide bond becomes a poor substrate for these enzymes, leading to a significant increase in resistance to proteolysis and a consequently extended in vivo half-life.[1][3] This enhanced stability is a critical factor in transforming a fleetingly active peptide into a viable therapeutic candidate.

Beyond its role as a "proteolytic shield," the introduction of D-alanine can subtly influence the conformational landscape of a peptide. This can have profound implications for its interaction with biological targets, potentially altering binding affinity and specificity.[4] Furthermore, D-alanine is not a silent partner in biology; it is an active participant in fundamental processes, most notably in the construction of bacterial cell walls and as a signaling molecule in the mammalian brain.[5][6] This guide will explore these facets in detail, providing the necessary technical information for researchers to harness the full potential of D-alanine in their work.

Data Presentation: The Quantitative Impact of D-Alanine Incorporation

The decision to incorporate D-alanine into a peptide sequence is often driven by the desired quantitative improvements in its pharmacokinetic and pharmacodynamic properties. This section summarizes key quantitative data from various studies, highlighting the impact of D-alanine substitution on peptide stability, receptor binding, and biological activity.

| Peptide/Analog | Modification | Assay | Parameter | Value | Fold Change (D- vs L-analog) | Reference |

| Carnosine | L-Carnosine | Rat Serum Stability | Half-life (t½) | 78 min | N/A | [4] |

| D-Carnosine | Rat Serum Stability | Half-life (t½) | 75 min | ~0.96 | [4] | |

| Thymogen | L-Glu-L-Trp | Human Serum Stability | Half-life (t½) | < 5 min | N/A | [4] |

| A20FMDV2 | Native | Rat Serum Stability | % Remaining (48h) | >30% | - | [7] |

| Peptide 1 | Tam-labeled | Human Plasma Stability | Half-life (t½) | 43.5 h | - | [8] |

| Peptide 2 | Tam-labeled | Human Plasma Stability | Half-life (t½) | 3.2 h | - | [8] |

| Neurotensin (NT) | Native | In vivo | Half-life (t½) | 2-6 min | N/A | [9] |

| GnRH | Native | In vivo | Half-life (t½) | 2-6 min | N/A | [9] |

| GnRH-A | GnRH analog | In vivo | Half-life (t½) | ~50 min | ~8-25 | [9] |

| [D-Ala2, D-Leu5]enkephalin (DADLE) analogs | Fluorinated Tyr1 or Phe4 | Opioid Receptor Binding | Affinity (µ- and δ-receptor) | Similar to DADLE | - | [3] |

| GlyR | D-Alanine | Receptor Activation | EC50 | 9 mM | N/A | [10] |

| NP 147-155 | Tyr2 -> Ala | MHC Class I Kd Binding | Affinity | Significantly Reduced | - | [11] |

Table 1: Quantitative Comparison of Peptides with and without D-Alanine. This table provides a summary of quantitative data on the effect of D-alanine incorporation on peptide half-life, receptor binding affinity, and biological activity. Note that direct comparisons are often challenging due to variations in experimental conditions across different studies.

Biological Significance of D-Alanine

Enhancing Peptide Stability and Therapeutic Potential

The primary and most widely exploited advantage of incorporating D-alanine into peptides is the significant enhancement of their resistance to proteolytic degradation.[1][3] Proteases, which are essential for numerous physiological processes, are chiral catalysts that have evolved to recognize and cleave peptide bonds flanked by L-amino acids. The introduction of a D-alanine residue at a strategic position within a peptide sequence disrupts this recognition, rendering the peptide a poor substrate for enzymatic cleavage.[1] This "stereochemical shield" can dramatically increase the peptide's half-life in biological fluids such as plasma and serum, a critical factor for the development of peptide-based drugs that require sustained therapeutic effects.[4][12]

The choice of which L-amino acid to replace with D-alanine is a critical design consideration. Often, residues that are known to be protease cleavage sites are targeted for substitution. However, it is crucial to consider the potential impact of this modification on the peptide's biological activity, as a change in stereochemistry can alter the peptide's conformation and its ability to bind to its target receptor.[4]

A Cornerstone of Bacterial Cell Wall Architecture

In stark contrast to the exclusive use of L-amino acids in mammalian protein synthesis, bacteria have evolved to incorporate D-amino acids, particularly D-alanine, as essential components of their cell walls.[5] The bacterial cell wall is a rigid structure composed of peptidoglycan, a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptide bridges. The synthesis of these peptide bridges is a multi-step process that critically involves a D-alanyl-D-alanine dipeptide.[7]

This dipeptide is synthesized by the enzyme D-alanine-D-alanine ligase and is subsequently added to the growing peptidoglycan precursor. The terminal D-alanine is then cleaved during the transpeptidation reaction that cross-links adjacent peptide chains, providing the cell wall with its structural integrity.[7] The absolute requirement for D-alanyl-D-alanine in this process makes it an attractive target for antibiotics. For instance, the glycopeptide antibiotic vancomycin binds with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursor, sterically hindering the transpeptidation and transglycosylation reactions, thereby inhibiting cell wall synthesis and leading to bacterial cell death.[7]

Furthermore, the enzyme responsible for the production of D-alanine from L-alanine, alanine racemase, is a key target for the development of novel antibacterial agents.[13][14][15] As this enzyme is absent in humans, its inhibition offers a selective mechanism to disrupt bacterial cell wall synthesis.[15]

D-Alanylation of Teichoic Acids: A Defense Mechanism

In Gram-positive bacteria, the cell wall is further decorated with teichoic acids, which are anionic polymers of glycerol phosphate or ribitol phosphate. These teichoic acids can be modified by the esterification of D-alanine residues, a process known as D-alanylation.[16][17] This modification is carried out by the products of the dlt operon and serves to reduce the net negative charge of the bacterial cell wall.[17]

The reduction in negative charge has significant consequences for the bacterium's interaction with its environment. It decreases the binding of positively charged molecules, including cationic antimicrobial peptides (CAMPs) produced by the host immune system.[16][18] By repelling these antimicrobial peptides, D-alanylation of teichoic acids contributes to the resistance of Gram-positive pathogens to host innate immunity and certain antibiotics.[17][19]

A Modulator in the Mammalian Nervous System

While the presence of D-amino acids in mammals was once considered an anomaly, it is now established that they play important roles as signaling molecules in the nervous and endocrine systems.[6] D-alanine, along with D-serine and D-aspartate, has been detected in various regions of the mammalian brain.[6]

A key function of these D-amino acids is their ability to act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor that is crucial for synaptic plasticity, learning, and memory.[6] While glutamate is the primary agonist for the NMDA receptor, the binding of a co-agonist to the glycine binding site is also required for receptor activation. D-serine is considered the primary endogenous co-agonist at this site, but D-alanine has also been shown to bind to and modulate NMDA receptor activity.[6] This has led to investigations into the potential therapeutic role of D-alanine in conditions associated with NMDA receptor hypofunction, such as schizophrenia.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, stability testing, and biological evaluation of D-alanine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine Containing Peptide

This protocol describes the manual synthesis of a peptide containing a D-alanine residue using the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[5][10][20][21]

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-L-amino acids and Fmoc-D-alanine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

-

HPLC system for purification and analysis

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (either L- or D-alanine), 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it thoroughly.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

-

Dry the crude peptide pellet.

-

-

Purification and Characterization:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

In Vitro Peptide Stability Assay in Human Serum

This protocol describes a method to determine the half-life of a peptide in human serum, a key indicator of its proteolytic stability.[4][8][22][23]

Materials:

-

Test peptide (both L- and D-alanine containing analogs)

-

Human serum

-

Quenching solution: 10% (w/v) Trichloroacetic acid (TCA) in water

-

Incubator or water bath at 37°C

-

Centrifuge

-

RP-HPLC system

Procedure:

-

Preparation:

-

Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).

-

Thaw the human serum and pre-warm it to 37°C.

-

-

Incubation:

-

Spike the pre-warmed human serum with the peptide stock solution to a final concentration of 100 µM.

-

Incubate the mixture at 37°C.

-

-

Time Points and Quenching:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.

-

Immediately add the aliquot to a tube containing an equal volume of the quenching solution (10% TCA) to precipitate the serum proteins and stop enzymatic degradation.

-

Vortex the mixture and incubate on ice for 10 minutes.

-

-

Sample Preparation for Analysis:

-

Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the remaining intact peptide.

-

-

HPLC Analysis:

-

Analyze the supernatant from each time point by RP-HPLC to quantify the amount of intact peptide.

-

A standard curve of the peptide in the quenched serum matrix should be prepared for accurate quantification.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.

-

Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a D-alanine-containing peptide to its target receptor.[2][14][15][24]

Materials:

-

Cell membranes or purified receptor expressing the target receptor

-

Radiolabeled ligand with known affinity for the target receptor

-

Unlabeled test peptide (D-alanine analog) and reference peptide (L-analog)

-

Assay buffer (e.g., Tris-HCl with appropriate salts and additives)

-

96-well filter plates with glass fiber filters

-

Vacuum manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled test peptide or reference peptide.

-

Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Add the cell membranes or purified receptor to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor peptide by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a D-alanine-containing antimicrobial peptide against a bacterial strain using the broth microdilution method.[16][25][26]

Materials:

-

Test peptide

-

Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight in CAMHB.

-

Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Peptide Dilution Series:

-

Prepare a series of two-fold serial dilutions of the test peptide in CAMHB in the 96-well plate.

-

-

Inoculation:

-

Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.

-

Include a positive control well (bacteria in broth without peptide) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

-

Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Visualization of Key Pathways and Workflows

To further elucidate the concepts discussed, this section provides diagrams generated using the Graphviz DOT language, illustrating key signaling pathways and experimental workflows.

Caption: Bacterial peptidoglycan biosynthesis pathway highlighting the role of D-alanine.

Caption: Experimental workflow for determining peptide stability in human serum.

Caption: Modulation of NMDA receptor activity by D-alanine in the mammalian synapse.

Conclusion

The strategic incorporation of D-alanine into peptides is a powerful and versatile tool in the arsenal of the modern peptide chemist and drug developer. Its ability to confer profound resistance to proteolytic degradation is a well-established and highly valuable attribute for enhancing the therapeutic potential of peptide-based drugs. Beyond this critical function, D-alanine's influence on peptide conformation and its intrinsic biological roles in bacterial physiology and mammalian neurobiology open up a wide array of research and therapeutic opportunities. A thorough understanding of the principles and methodologies outlined in this technical guide will empower researchers to rationally design and develop novel D-alanine-containing peptides with tailored properties for a diverse range of applications, from combating antibiotic resistance to modulating complex neurological processes. The "unseen architect" of stereochemistry, in the form of D-alanine, will undoubtedly continue to play a pivotal role in shaping the future of peptide science and medicine.

References

- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. Binding of alanine-substituted peptides to the MHC class I protein, Kd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. DOT Language | Graphviz [graphviz.org]

- 18. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sketchviz.com [sketchviz.com]

- 20. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 21. peptide.com [peptide.com]

- 22. researchgate.net [researchgate.net]

- 23. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Antimicrobial activity assay [protocols.io]

- 26. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]

The Unconventional Chirality: A Technical Guide to the Natural Occurrence of D-Alanine Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historically, the building blocks of life were considered to be exclusively left-handed, with proteins and peptides composed solely of L-amino acids. However, a growing body of evidence has unveiled the significant presence and functional importance of peptides containing D-amino acids, particularly D-alanine. This technical guide provides a comprehensive overview of the natural occurrence of D-alanine containing peptides, delving into their biosynthesis, physiological roles, and the experimental methodologies used for their study. From the structural fortification of bacterial cell walls to potent neuroactive signaling in amphibians and venom components, D-alanine containing peptides represent a fascinating and functionally diverse class of biomolecules. Understanding their unique biochemistry is not only crucial for fundamental biological sciences but also holds immense potential for the development of novel therapeutics with enhanced stability and specific activities.

Introduction

The central dogma of molecular biology outlines the synthesis of proteins from L-amino acids, as dictated by the genetic code. The discovery of D-amino acids incorporated into naturally occurring peptides was, therefore, a paradigm-shifting revelation. D-alanine is one of the most prevalent D-amino acids found in these unique peptides, contributing to their structural integrity, resistance to proteolysis, and specific biological activities. This guide will explore the diverse natural sources of D-alanine containing peptides, from microorganisms to vertebrates, and provide a detailed examination of their synthesis and function. Furthermore, we will present key experimental protocols for the identification and characterization of these unconventional biomolecules, offering a valuable resource for researchers in the fields of biochemistry, microbiology, and drug discovery.

Natural Occurrence of D-Alanine Containing Peptides

The presence of D-alanine in peptides is widespread across different domains of life, highlighting its evolutionary significance. The following sections detail the major classes of naturally occurring D-alanine containing peptides.

Bacterial Peptidoglycan

The most well-known and abundant source of D-alanine is the peptidoglycan layer of bacterial cell walls. This essential structural component is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptide chains. D-alanine is a crucial constituent of these peptide stems, typically found as a D-alanyl-D-alanine dipeptide at the terminus of the pentapeptide precursor (Lipid II). This D-Ala-D-Ala motif is essential for the transpeptidation reaction that cross-links the peptidoglycan chains, providing rigidity and shape to the bacterial cell[1]. The presence of D-alanine in peptidoglycan also confers resistance to degradation by most proteases, which are generally specific for L-amino acids[2].

Table 1: Quantitative Analysis of D-Alanine in Bacterial Peptidoglycan

| Parameter | Organism | Value | Analytical Method | Reference |

| Peptidoglycan Composition | Pseudomonas aeruginosa | Reduced cross-linking in dadA mutant | UPLC-MS | [3] |

| D-Ala Incorporation | E. coli, S. aureus, P. aeruginosa | IC50 of cold D-alanine competition: 216.1, 195.6, 558.9 µM | Radiotracer Assay | [2] |

| Peptidoglycan Dry Weight | Gram-positive bacteria | ~90% | Gravimetric analysis | [2] |

D-Alanylation of Teichoic Acids

In many Gram-positive bacteria, D-alanine is also found esterified to teichoic acids (TAs), which are anionic polymers of polyol phosphates embedded in the cell wall. The incorporation of positively charged D-alanine residues neutralizes the negative charge of the phosphate groups in TAs. This modification of the cell surface charge plays a critical role in bacterial physiology and pathogenesis, including resistance to cationic antimicrobial peptides (CAMPs), modulation of autolysin activity, and biofilm formation[4][5][6][7][8].

Table 2: Degree of D-Alanylation of Teichoic Acids in Various Bacteria

| Organism | Molar Ratio (D-alanine/Phosphorus) | Growth Condition | Analytical Method | Reference |

| Lactobacillus plantarum NC8 | Appreciable amounts | Standard | HPLC | [9] |

| Lactobacillus plantarum Δdlt mutant | Almost undetectable | Standard | HPLC | [9] |

| Streptococcus pneumoniae R6dlt+ | Detectable | Standard | HPLC | [10] |

| Streptococcus pneumoniae R6 | Undetectable | Standard | HPLC | [10] |

Amphibian Skin Peptides: The Dermorphin Family

The skin of certain South American frogs of the genus Phyllomedusa is a rich source of bioactive peptides, including the potent opioid peptide, dermorphin[8]. Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is a heptapeptide that exhibits high affinity and selectivity for the μ-opioid receptor, displaying an analgesic potency 30-40 times greater than morphine[8]. The presence of D-alanine at the second position is crucial for its potent biological activity.

Table 3: Concentration and Activity of Dermorphin

| Parameter | Value | Source/Assay | Reference |

| Concentration in Skin | Not explicitly quantified in searches | Phyllomedusa skin extracts | |

| Analgesic Potency vs. Morphine | 30-40 times greater | Animal models | [8] |

| Analgesic Potency (spinal administration) | 3-5000 times greater than morphine | Hot plate, tail flick, writhing tests | [11] |

| μ-opioid receptor binding (ED-50 in tail-flick test) | 23 pmol/rat (dermorphin) vs. 752 times higher for morphine | Rat model | [12] |

| μ-opioid receptor binding (ED-50 in hot plate test) | 13.3 pmol/rat (dermorphin) vs. 2170 times higher for morphine | Rat model | [12] |

Biosynthesis of D-Alanine Containing Peptides

The incorporation of D-alanine into peptides occurs through two primary mechanisms: post-translational modification of ribosomally synthesized peptides and non-ribosomal peptide synthesis.

Ribosomal Synthesis and Post-Translational Modification

In the case of dermorphin, the peptide is initially synthesized on the ribosome with an L-alanine residue at the second position. Following translation, a specific enzyme, an amino acid isomerase, catalyzes the conversion of the L-alanine to D-alanine. This post-translational modification is a key step in the maturation of the active peptide.

Enzymatic Synthesis in Bacteria

In bacteria, the D-alanine required for peptidoglycan synthesis is generated from L-alanine by the enzyme alanine racemase . This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the reversible interconversion of L- and D-alanine. Subsequently, the enzyme D-alanine-D-alanine ligase (Ddl) catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide, which is then incorporated into the peptidoglycan precursor.

Table 4: Kinetic Parameters of Alanine Racemase from Various Bacterial Species

| Organism | Direction | Km (mM) | Vmax (units/mg) | kcat (s-1) | pH Optimum | Reference |

| Streptococcus iniae | L-Ala → D-Ala | 33.11 | 2426 | - | 9.5 | [13] |

| D-Ala → L-Ala | 14.36 | 963.6 | - | [13] | ||

| Clostridium difficile 630 | L-Ala → D-Ala | 17.6 | 82.1 | - | 8.5 | [14] |

| D-Ala → L-Ala | 7 | 26.7 | - | [14] | ||

| Mycobacterium tuberculosis | D-Ala → L-Ala | 0.700 ± 0.053 | - | 1.63 ± 0.03 | 9.1 (for kcat/Km) | [15] |

| Staphylococcus aureus (Mu50) | - | - | - | - | - | [16] |

Table 5: Kinetic Parameters of D-alanine-D-alanine Ligase

| Organism | Substrate | Km | Reference |

| Pseudoalteromonas sp. CF6-2 | D-Ala | - | [17] |

Physiological Roles and Signaling Pathways

The incorporation of D-alanine into peptides confers specific physiological functions, from structural roles to intricate signaling processes.

Structural Role in Bacterial Cell Wall

As previously mentioned, D-alanine is fundamental to the structural integrity of the bacterial cell wall. The D-alanyl-D-alanine termini of the peptidoglycan precursors are the substrates for transpeptidases, the enzymes that create the cross-links between adjacent glycan strands. This cross-linked meshwork provides the bacterium with mechanical strength and protection against osmotic lysis.

Modulation of Host-Pathogen Interactions

The D-alanylation of teichoic acids significantly impacts the interaction of Gram-positive bacteria with their hosts. By reducing the net negative charge of the cell surface, D-alanylation decreases the binding of positively charged host defense molecules, such as cationic antimicrobial peptides (CAMPs) like defensins and cathelicidins. This electrostatic repulsion is a key mechanism of resistance to the innate immune system[4][5][6][7]. The increased rigidity of the cell wall due to D-alanylation also contributes to this resistance by impeding the penetration of CAMPs[5][7][18].

Caption: Mechanism of resistance to cationic antimicrobial peptides (CAMPs) via D-alanylation of teichoic acids.

Opioid Receptor Signaling by Dermorphin

Dermorphin exerts its potent analgesic effects by acting as a highly selective agonist for the μ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding of dermorphin, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). This, in turn, modulates the activity of various downstream effectors, including ion channels and protein kinases, ultimately leading to a decrease in neuronal excitability and the perception of pain[19][20][21][22].

Caption: Simplified signaling pathway of dermorphin via the μ-opioid receptor (MOR).

Experimental Protocols

The identification and characterization of D-alanine containing peptides require specialized analytical techniques that can distinguish between stereoisomers. This section provides detailed methodologies for key experiments.

Protocol for Chiral Amino Acid Analysis by HPLC

This protocol describes the determination of the enantiomeric composition of amino acids in a peptide sample after acid hydrolysis and derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

5.1.1. Peptide Hydrolysis

-

Accurately weigh 1-5 mg of the peptide into a hydrolysis tube.

-

Add 500 µL of 6 M HCl. For quantitative analysis where racemization during hydrolysis is a concern, use deuterated hydrochloric acid (DCl in D₂O)[23].

-

Freeze the sample in liquid nitrogen and seal the tube under vacuum.

-

Hydrolyze at 110°C for 24 hours[24].

-

After hydrolysis, cool the tube, open it carefully, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

-

Re-dissolve the amino acid residue in 200 µL of deionized water and dry again to remove residual acid.

5.1.2. Derivatization with Marfey's Reagent (FDAA)

-

Dissolve the dried amino acid hydrolysate in 50 µL of 1 M sodium bicarbonate.

-

Add 100 µL of a 1% (w/v) solution of FDAA in acetone.

-

Incubate the mixture at 40°C for 1 hour.

-

Cool the reaction to room temperature and add 20 µL of 2 M HCl to stop the reaction.

-

Evaporate the acetone under a gentle stream of nitrogen.

-

Dilute the sample with the HPLC mobile phase to a final volume of 1 mL.

5.1.3. HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% (v/v) TFA in acetonitrile.

-

-

Gradient: A linear gradient from 10% to 70% Solvent B over 40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 340 nm.

-

Analysis: The L-FDAA derivatives of D-amino acids elute earlier than the corresponding L-FDAA derivatives of L-amino acids. Quantify the D- and L-amino acids by integrating the peak areas of the corresponding diastereomers.

Caption: Workflow for chiral amino acid analysis by HPLC.

Protocol for MALDI-TOF Mass Spectrometry of D-Amino Acid Containing Peptides

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to identify D-amino acid containing peptides, often by comparing the fragmentation patterns of the native peptide with its all-L-amino acid synthetic counterpart.

5.2.1. Sample Preparation

-

Prepare a stock solution of the peptide sample at a concentration of 1 mg/mL in 0.1% TFA.

-

Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% TFA.

-

On the MALDI target plate, spot 0.5 µL of the peptide solution and let it air dry.

-

Add 0.5 µL of the matrix solution on top of the dried peptide spot and allow it to co-crystallize.

5.2.2. MALDI-TOF MS Analysis

-

Acquire a mass spectrum in positive ion reflector mode to determine the molecular weight of the peptide.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion of interest.

-

Compare the fragmentation pattern (e.g., the relative intensities of b- and y-ions) of the native peptide with that of a synthetic all-L-amino acid version of the peptide. Differences in fragmentation patterns can indicate the presence of a D-amino acid[25][26][27][28].

Caption: Workflow for the analysis of D-amino acid containing peptides by MALDI-TOF MS.

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides

This protocol outlines the broth microdilution method to determine the MIC of a peptide against a bacterial strain.

-

Prepare a 2-fold serial dilution of the D-alanine containing peptide in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a bacterial inoculum of the test strain in the same broth, adjusted to a concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL.

-

Add an equal volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL.

-

Include a positive control well (bacteria without peptide) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Conclusion and Future Perspectives

The natural occurrence of D-alanine containing peptides is a testament to the remarkable diversity and ingenuity of biological systems. From providing essential structural support in bacteria to acting as potent signaling molecules in higher organisms, these peptides have carved out critical functional niches. The continued exploration of this unconventional corner of the peptide world promises to unveil new biological mechanisms and provide novel templates for the design of next-generation therapeutics. For drug development professionals, the inherent resistance of D-amino acid containing peptides to proteolysis offers a significant advantage in overcoming the pharmacokinetic challenges associated with many peptide-based drugs. As analytical techniques become more sensitive and accessible, we can anticipate the discovery of a wider array of D-alanine containing peptides and a deeper understanding of their roles in health and disease, paving the way for innovative therapeutic interventions.

References

- 1. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Alanylation of Lipoteichoic Acids Confers Resistance to Cationic Peptides in Group B Streptococcus by Increasing the Cell Wall Density | PLOS Pathogens [journals.plos.org]

- 5. D-Alanylation of Lipoteichoic Acids Confers Resistance to Cationic Peptides in Group B Streptococcus by Increasing the Cell Wall Density - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-Alanylation of Teichoic Acids Promotes Group A Streptococcus Antimicrobial Peptide Resistance, Neutrophil Survival, and Epithelial Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-alanylation of lipoteichoic acids confers resistance to cationic peptides in group B streptococcus by increasing the cell wall density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dermorphin - Wikipedia [en.wikipedia.org]

- 9. D-alanine esterification of teichoic acids contributes to Lactobacillus plantarum mediated Drosophila growth promotion upon chronic undernutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scholars.okstate.edu [scholars.okstate.edu]

- 12. Rediscovery of old drugs: the forgotten case of dermorphin for postoperative pain and palliation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

- 19. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 20. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 21. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis Using Boc Chemistry

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy remains a robust and pivotal technique in peptide chemistry. First introduced by R.B. Merrifield, this methodology revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin, streamlining the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[1][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach is particularly valued for its efficacy in synthesizing long or complex peptide sequences.[3][4] This guide provides an in-depth exploration of the core principles, experimental protocols, and critical considerations for successful peptide synthesis using Boc chemistry.

Core Principles of Boc Solid-Phase Peptide Synthesis

The foundation of the Boc SPPS strategy lies in the principle of "graduated acid lability".[4][5] This refers to the differential sensitivity of the protecting groups to acidic conditions. The α-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group, which is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA).[4][6] In contrast, the side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step, which also liberates the peptide from the resin support.[6][7]

The synthesis proceeds in a cyclical manner, with each cycle adding one amino acid residue to the peptide chain. A standard cycle consists of three primary steps:

-

Deprotection: Removal of the Nα-Boc protecting group with TFA.

-

Neutralization: Neutralization of the resulting N-terminal ammonium salt to the free amine.

-

Coupling: Acylation of the free N-terminal amine with the next Nα-Boc protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled. The final stage involves the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups.[8]

Key Reagents and Materials in Boc SPPS

The success of Boc SPPS is contingent on the appropriate selection of resins, amino acid derivatives, and reagents for each step of the process.

| Reagent/Material | Function | Common Examples |

| Resins | Insoluble support for peptide assembly. The choice of resin determines if the final product is a peptide acid or amide. | For Peptide Acids: Merrifield resin, PAM resin.[8][9] For Peptide Amides: MBHA resin, BHA resin.[8][9] |

| Nα-Protecting Group | Temporary protection of the α-amino group. | tert-Butyloxycarbonyl (Boc).[4][6] |

| Side-Chain Protecting Groups | "Permanent" protection of reactive amino acid side chains, removed during final cleavage. | Benzyl (Bzl)-based ethers, esters, and carbamates (e.g., Boc-Ser(Bzl)-OH, Boc-Thr(Bzl)-OH).[10][11] |

| Deprotection Reagent | Removes the Nα-Boc group. | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[5][9] |

| Neutralization Base | Neutralizes the N-terminal ammonium salt after deprotection. | Diisopropylethylamine (DIEA) or Triethylamine (TEA) in DCM.[9][10] |

| Coupling Reagents | Promote the formation of the peptide bond. | Dicyclohexylcarbodiimide (DCC), HBTU, HATU.[][] |

| Cleavage Reagent | Cleaves the peptide from the resin and removes side-chain protecting groups. | Anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA).[7][9][14] |

| Scavengers | Trap reactive carbocations generated during cleavage to prevent side reactions. | Anisole, thioanisole, cresol, ethanedithiol (EDT).[7][8] |

Experimental Protocols

The following sections provide detailed methodologies for the key stages of manual Boc SPPS.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient synthesis.

-

Place the desired amount of resin (e.g., Merrifield, MBHA) in a reaction vessel.

-

Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[8]

-

After swelling, drain the solvent by filtration.[15]

First Amino Acid Attachment (for Merrifield Resin)

This protocol describes the attachment of the C-terminal amino acid to a chloromethylated resin.

-

Swell the chloromethylated resin (Merrifield resin) in dimethylformamide (DMF).

-

Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.[1]

-

Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.[1]

-

Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.

-

Dry the resin under vacuum.[1]

The Synthesis Cycle: Deprotection, Neutralization, and Coupling

This cycle is repeated for each amino acid to be added to the peptide chain.

This step removes the temporary Boc protecting group from the N-terminus.

-

Wash the peptide-resin with DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate the mixture for 1-2 minutes, drain, and then add a fresh portion of the TFA/DCM solution.

-

Continue agitation for 20-30 minutes.[9]

-

Drain the TFA solution and wash the peptide-resin thoroughly with DCM to remove residual acid.

This step prepares the N-terminus for the coupling of the next amino acid.

-

Wash the peptide-resin with a 5-10% solution of DIEA in DCM.

-

Agitate for 1-2 minutes and drain.

-

Repeat the neutralization wash.[8]

-

Wash the resin thoroughly with DCM to remove excess base.

An alternative and often more efficient method is in situ neutralization, where neutralization and coupling occur simultaneously.[16][17][18]

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine.

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[8]

-

The reaction progress can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative Kaiser test (colorless beads) indicates complete coupling.[1][8]

After coupling, it is essential to wash the resin to remove excess reagents and byproducts.

-

Drain the coupling solution.

-

Wash the resin multiple times with DMF and DCM.[8]

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups, typically using a strong acid like HF.[7][14]

-

Wash the final peptide-resin with DCM and dry it under vacuum.[8]

-

The cleavage is performed in a specialized HF-resistant apparatus made from materials like Teflon and Kel-F.[7]

-

The cleavage cocktail usually contains scavengers to trap the reactive carbocations generated from the protecting groups, thereby preventing side reactions with sensitive amino acid residues.[7][8] A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[8]

-

The cleavage reaction is typically carried out at 0°C for 1-2 hours.[8]

-

After the reaction, the strong acid is carefully removed by evaporation under a stream of nitrogen.

-

The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[8]

-

The precipitated peptide is then dried under vacuum.[8]

Quantitative Data in Boc SPPS

| Parameter | Typical Values/Conditions | Notes |

| Resin Loading | 0.5 - 1.0 mmol/g | The optimal loading can be sequence-dependent.[9] |

| Boc Deprotection Time | 20 - 30 minutes | A 5-minute pre-wash followed by a 15-25 minute reaction is common.[9] |

| Coupling Time | 1 - 2 hours | Can be monitored with the Kaiser test for completion.[8] Single 10-minute coupling times have been reported with in situ neutralization protocols.[16][17] |

| Overall Cycle Time | 15 - 19 minutes | For machine-assisted synthesis with in situ neutralization.[16][17] |

| HF Cleavage Time | 1 - 2 hours | At 0°C.[8] The complete procedure including pre-cleavage preparation and workup can take 3-5 hours.[3] |

| Coupling Efficiency | >99% | High coupling efficiency is crucial, especially for long peptides, as even small losses at each step can significantly reduce the overall yield.[] |

Potential Side Reactions in Boc SPPS

Several side reactions can occur during Boc SPPS, potentially impacting the purity and yield of the final peptide.

-

Alkylation of Sensitive Residues: The tert-butyl carbocations generated during Boc deprotection and benzyl carbocations from final cleavage can alkylate nucleophilic side chains of residues like Trp, Cys, and Met. The use of scavengers is crucial to minimize these side reactions.[7][9][10]

-

Diketopiperazine Formation: This can occur at the dipeptide stage, leading to chain termination. It is more prevalent when Proline is one of the first two amino acids. In situ neutralization protocols can help suppress this side reaction.[9][20]

-

Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly prone to aspartimide formation. In Boc SPPS, the protonated N-terminus after deprotection can reduce the likelihood of this side reaction compared to Fmoc-based strategies.[9]

-

Pyroglutamate Formation: An N-terminal Gln residue can cyclize to form pyroglutamic acid, especially in the presence of hot TFA-DMF.[16][17]

-

Homoserine Lactone Formation: C-terminal Met can cyclize to a homoserine lactone during HF cleavage if t-butyl protecting groups have not been removed beforehand.[9][20]

Visualizing the Boc SPPS Workflow

The cyclical nature of Boc SPPS can be visualized to better understand the process flow.

The mechanism of Boc deprotection is a critical step in this workflow.

Conclusion